Silanediol, dicyclopentyl-

Descripción general

Descripción

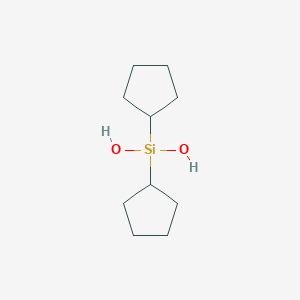

Silanediol, dicyclopentyl- is an organosilicon compound with the molecular formula C10H20O2Si. It is characterized by the presence of two hydroxyl groups attached to a silicon atom, which is also bonded to two cyclopentyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Silanediol, dicyclopentyl- can be synthesized through the hydrolysis of dichlorosilanes. One common method involves the reaction of dicyclopentyldichlorosilane with water or hydroxide ions under controlled conditions. The reaction typically proceeds as follows:

(C5H9)2SiCl2+2H2O→(C5H9)2Si(OH)2+2HCl

The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane to facilitate the process .

Industrial Production Methods: In an industrial setting, the production of silanediol, dicyclopentyl- may involve large-scale hydrolysis of dicyclopentyldichlorosilane using automated reactors. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired compound .

Análisis De Reacciones Químicas

Key Reaction Types and Mechanisms

Silanediol, dicyclopentyl- (C₁₀H₂₀O₂Si) exhibits diverse reactivity due to its two hydroxyl groups bonded to a silicon atom, which is sterically shielded by cyclopentyl substituents. Below are its primary reaction pathways:

Substitution Reactions

The hydroxyl groups in silanediol, dicyclopentyl- can be replaced by other functional groups through nucleophilic substitution. A notable example is its conversion to dicyclopentyldimethoxysilane via reaction with methanol.

Example Reaction:

(C₅H₉)₂Si(OH)₂ + 2CH₃OH → (C₅H₉)₂Si(OCH₃)₂ + 2H₂O

Conditions:

-

Performed in tetrahydrofuran (THF) or diethyl ether.

-

Requires a temperature range of 20–100°C for optimal yield .

| Reagent | Product | Catalyst/Solvent | Yield |

|---|---|---|---|

| Methanol | Dicyclopentyldimethoxysilane | None (neat) | High |

| Alkyl Halides | Alkyl-substituted silanes | Base (e.g., NaOH) | Moderate |

Hydrosilylation and Reductive Lithiation

Silanediol derivatives are synthesized via Rh-catalyzed double hydrosilylation of terminal alkenes, forming two carbon-silicon bonds in a single step . This method is atom-economical and tolerates functional groups like furyl, thiophenes, and esters.

Example Reaction:

RC≡CH + 2HSiR'₂ → RSiR'₂CH₂SiR'₂

Key Features:

-

Catalysts: Rhodium complexes (e.g., Rh(COD)₂OTf).

-

Reagents: Lithium naphthalenide for reductive lithiation.

-

Scope: Enables stereochemical control for chiral silanediols.

Condensation Reactions

Silanediols undergo condensation to form polysiloxanes , which are valuable in materials science. While specific data for dicyclopentyl-substituted silanediol is limited, analogous silanediols react under acidic or basic conditions:

General Reaction:

2(C₅H₉)₂Si(OH)₂ → (C₅H₉)₂Si-O-Si(C₅H₉)₂ + 2H₂O

Conditions:

-

Acid catalysts (e.g., HCl) or base catalysts (e.g., KOH).

Functional Group Tolerance and Selectivity

Studies highlight the compound’s compatibility with sensitive functional groups:

-

Ester, Ether, and Heteroaromatic Groups : Tolerated in Rh-catalyzed hydrosilylation .

-

Steric Effects : The bulky cyclopentyl groups reduce reactivity in crowded environments but enhance selectivity in asymmetric catalysis.

Case Studies

-

Asymmetric Catalysis : Silanediol, dicyclopentyl- derivatives act as hydrogen-bond donors in enantioselective nucleophilic additions, achieving >90% enantiomeric excess (ee) in certain cases .

-

Material Science : Used to synthesize hydrophobic polysiloxane coatings with thermal stability up to 300°C .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure : Silanediol, dicyclopentyl- has the molecular formula . It consists of two hydroxyl groups attached to a silicon atom, which is further bonded to two cyclopentyl groups. This unique structure contributes to its reactivity and functionality in chemical processes.

Mechanism of Action :

- Hydrogen Bond Donor : The compound acts as a hydrogen bond donor catalyst in various organic reactions, enhancing nucleophilic additions and facilitating enantioselective catalysis.

- Protease Inhibition : Silanediol, dicyclopentyl- has been identified as a potential inhibitor of protease enzymes, mimicking hydrated dipeptides and affecting biochemical pathways .

Chemistry

Silanediol, dicyclopentyl- is utilized in several chemical processes:

- Catalysis : It serves as a catalyst for nucleophilic additions and enantioselective synthesis.

- Silylation Agent : Due to its bulky cyclopentyl groups, it acts as a promising silylating agent in organic syntheses where traditional silanes may not be effective .

Biology

The biological implications of silanediol derivatives are noteworthy:

- Antimicrobial Activity : Studies have shown that silanediol compounds can inhibit various bacterial strains by disrupting cell membranes. This mechanism is crucial for developing new antimicrobial agents.

- Cytotoxic Effects : In vitro studies indicate that silanediol, dicyclopentyl- can induce apoptosis in cancer cell lines, making it a candidate for cancer treatment research .

Materials Science

Silanediol derivatives are explored for their potential in material applications:

- Polysiloxane Production : The compound's properties facilitate the creation of stable siloxane networks used in coatings, adhesives, and sealants .

- Drug Delivery Systems : Its unique chemical characteristics make it suitable for developing advanced drug delivery systems.

Data Table of Applications

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Catalysis | Hydrogen bond donor facilitating organic reactions |

| Biology | Antimicrobial | Disruption of bacterial membranes |

| Biology | Cytotoxicity | Induction of apoptosis in cancer cells |

| Materials Science | Polysiloxanes | Formation of stable siloxane networks |

| Materials Science | Drug delivery | Development of advanced drug delivery systems |

Case Study 1: Antimicrobial Activity

A comprehensive study analyzed the antimicrobial effects of silanediol derivatives. Modifications to the silanol structure enhanced activity against Gram-positive bacteria significantly. The study concluded that specific structural changes could optimize efficacy against bacterial strains.

Case Study 2: Cytotoxicity Assessment

In another study assessing cytotoxicity, silanediol, dicyclopentyl- demonstrated significant inhibition of cell proliferation in various human cancer cell lines compared to controls. The study highlighted the compound's potential as a therapeutic agent due to its ability to induce apoptosis through mechanisms involving membrane disruption and reactive oxygen species (ROS) generation .

Mecanismo De Acción

The mechanism by which silanediol, dicyclopentyl- exerts its effects is primarily through hydrogen bonding. The hydroxyl groups on the silicon atom can form strong hydrogen bonds with various substrates, facilitating catalytic reactions. In biological systems, silanediols can interact with enzyme active sites, inhibiting their activity by mimicking natural substrates .

Comparación Con Compuestos Similares

Chlorosilanol: Similar to silanediol but with a chlorine atom instead of a hydroxyl group.

Diphenylsilanediol: Contains phenyl groups instead of cyclopentyl groups.

Comparison:

Hydrogen Bonding: Silanediol, dicyclopentyl- has stronger hydrogen-bonding capabilities compared to chlorosilanol due to the presence of two hydroxyl groups.

Reactivity: The cyclopentyl groups in silanediol, dicyclopentyl- provide steric hindrance, making it less reactive than diphenylsilanediol in certain reactions.

Actividad Biológica

Silanediol, dicyclopentyl- is a silanol compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields, including pharmacology and materials science.

Synthesis and Characterization

Silanediols are often synthesized through hydrolysis of silanes, leading to the formation of silanediol derivatives. Dicyclopentylsilanediol can be synthesized via the reaction of dichlorosilanes with alcohols or water under controlled conditions. The resulting compound exhibits unique structural properties that influence its biological activity.

| Compound | Synthesis Method | Yield |

|---|---|---|

| Silanediol, dicyclopentyl- | Hydrolysis of dichlorosilane | Varies |

Biological Activity

The biological activity of silanediol, dicyclopentyl- has been investigated in several studies, revealing various mechanisms through which it exerts its effects.

Antimicrobial Properties

Research indicates that silanediol compounds can exhibit antimicrobial properties. A study demonstrated that silanediol derivatives showed significant inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

Cytotoxic Effects

In vitro studies have shown that silanediol, dicyclopentyl- can induce cytotoxic effects in cancer cell lines. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and apoptosis markers.

Potential Applications

- Pharmaceuticals : Due to its biological activities, silanediol derivatives are being explored as potential drug candidates for treating infections and cancer.

- Materials Science : Its unique properties make it suitable for use in creating stable siloxane networks for drug delivery systems.

Case Studies

- Study on Antimicrobial Activity : A comprehensive study on the antimicrobial effects of silanediol derivatives found that certain modifications to the silanol structure enhanced activity against Gram-positive bacteria .

- Cytotoxicity Assessment : In a study assessing the cytotoxicity of various silanediols, dicyclopentyl- showed significant inhibition of cell proliferation in human cancer cell lines compared to controls .

The mechanisms underlying the biological activity of silanediol, dicyclopentyl- are multifaceted:

- Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell death.

- Reactive Oxygen Species (ROS) Generation : Silanediols may induce oxidative stress in cells, further contributing to their cytotoxic effects.

Propiedades

IUPAC Name |

dicyclopentyl(dihydroxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2Si/c11-13(12,9-5-1-2-6-9)10-7-3-4-8-10/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCJXDUBNUSNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)[Si](C2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601167 | |

| Record name | Dicyclopentylsilanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211495-85-1 | |

| Record name | Dicyclopentylsilanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclopentylsilanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.